

Technical Application Note: 3-(2-Ethylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2-Ethylphenoxy)azetidine

CAS No.: 1177286-50-8

Cat. No.: B1437496

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A Pharmacological Probe for Monoamine Transporter Research[1]

Part 1: Introduction & Mechanism of Action

3-(2-Ethylphenoxy)azetidine is a specialized pharmacological probe belonging to the class of 3-aryloxyazetidines. These compounds are potent, high-affinity ligands for the Norepinephrine Transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.

Unlike non-selective tricyclic antidepressants, the constrained azetidine ring reduces conformational flexibility, often enhancing selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). The ortho-ethyl substituent on the phenoxy ring provides steric bulk that optimizes hydrophobic interactions within the S1 binding pocket of the transporter.

Core Applications

- Affinity Profiling: Determination of binding constants () for NET in competitive radioligand assays.
- Functional Blockade: Inhibition of synaptosomal or cellular [³H]-NE uptake to study noradrenergic signaling dynamics.

- Selectivity Screening: Differentiating NET-mediated effects from SERT/DAT pathways in complex neural circuits.

Part 2: Physicochemical Properties & Handling

Chemical Identity:

- IUPAC Name: **3-(2-ethylphenoxy)azetidine**^{[1][2][3][4]}
- CAS Number: 1269052-48-3 (Hydrochloride salt)^{[1][2][3][4]}
- Molecular Weight: 191.27 g/mol (Free base) / 227.73 g/mol (HCl salt)
- Solubility: Highly soluble in DMSO (>20 mM) and Water (>10 mM, often requires mild warming).

Storage & Stability Protocol:

- Lyophilized Powder: Store at -20°C. Stable for >2 years if desiccated.
- Stock Solutions (10 mM): Dissolve in 100% DMSO. Aliquot into light-protective amber vials. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
- Working Solutions: Dilute stock 1:1000 into assay buffer immediately prior to use. Keep on ice.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

) of **3-(2-Ethylphenoxy)azetidine** for NET using a known radioligand (e.g., [³H]-Nisoxetine).

Reagents:

- Membrane Source: HEK-293 cells stably expressing human NET (hNET) or Rat frontal cortex homogenates.
- Radioligand: [³H]-Nisoxetine (Final concentration: ~1-2 nM, near

).

- Non-Specific Binder: Desipramine (10 μ M) or Mazindol.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

- Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to ~10-20 μ g protein/well.
- Incubation: In a 96-well plate, add:
 - 25 μ L [3 H]-Nisoxetine.
 - 25 μ L **3-(2-Ethylphenoxy)azetidone** (Concentration range: M to M).
 - 150 μ L Membrane suspension.
- Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/internalization) or 25°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
- Wash: Wash filters 3x with ice-cold buffer.
- Detection: Add scintillant and count in a Liquid Scintillation Counter (LSC).

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.

Protocol B: Functional Uptake Inhibition Assay

Objective: Measure the ability of the probe to block the active transport of Norepinephrine.

Reagents:

- Cells: CHO-K1 or HEK-293 cells expressing hNET.
- Substrate: [³H]-Norepinephrine (levo-[7-³H]-norepinephrine).
- Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (100 μM) and pargyline (100 μM) to prevent NE oxidation and metabolism.

Workflow:

- Seeding: Plate cells at 50,000 cells/well in 24-well plates; grow to confluence.
- Pre-incubation: Remove media, wash with warm KRH. Add 450 μL KRH containing **3-(2-Ethylphenoxy)azetidine** (various concentrations). Incubate 10 min at 37°C.
- Transport Initiation: Add 50 μL [³H]-NE (Final conc: 50 nM). Incubate for exactly 5-8 minutes at 37°C.
 - Note: Uptake must be linear during this window.
- Termination: Aspirate buffer and immediately wash cells 3x with ice-cold KRH.
- Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.
- Quantification: Transfer lysate to scintillation vials and count.

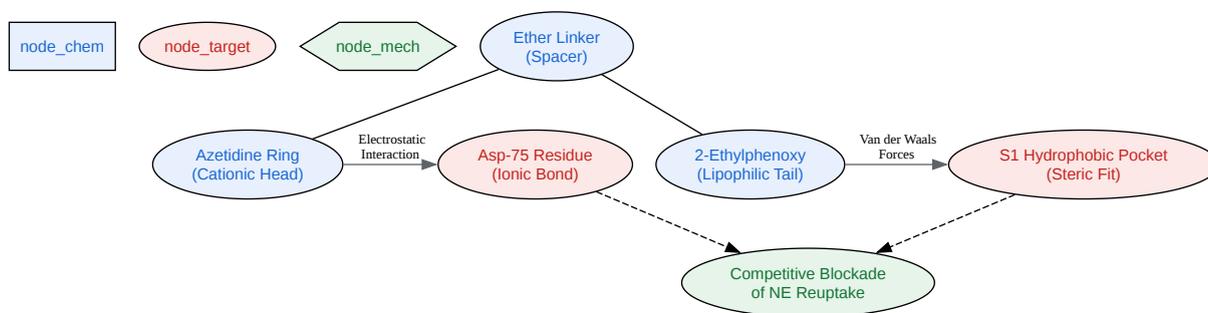
Interpretation: Plot % Uptake vs. Log[Inhibitor]. A sigmoidal dose-response curve indicates competitive inhibition. The

reflects the functional potency.

Part 4: Visualization & Logic

Diagram 1: Pharmacological Interaction Map

This diagram illustrates the structural logic of the probe and its interaction with the NET binding site.



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Caption: Structural Pharmacophore Map. The azetidine nitrogen engages Asp-75 (essential for binding), while the 2-ethylphenoxy tail occupies the hydrophobic S1 pocket, conferring affinity.

Diagram 2: Functional Assay Workflow

Step-by-step logic for the uptake inhibition protocol.



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Caption: Functional Uptake Assay Workflow. Critical timing at Step 3 ensures measurement of initial uptake velocity.

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Non-Specific Binding	Filter binding or lipophilicity.	Pre-soak GF/B filters in 0.5% PEI for >2 hours. Use BSA (0.1%) in buffer.
Low Signal-to-Noise	Low transporter expression.	Validate membrane with saturation binding. Ensure cells are confluent.
Inconsistent IC50	Incubation time too long.	Reduce uptake time to 5 minutes to ensure linearity (avoid equilibrium uptake).
Precipitation	High concentration in aqueous buffer.	Do not exceed 1% DMSO final concentration. Sonicate stock solutions if frozen.

References

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